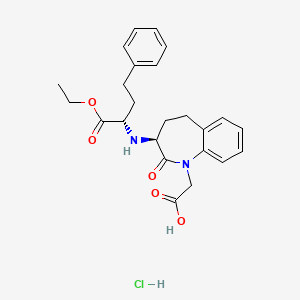

Benazepril Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-FKLPMGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045922 | |

| Record name | Benazepril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>69.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

86541-74-4, 866541-74-4 | |

| Record name | Benazepril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benazepril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENAZEPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benazepril Hydrochloride in Renal Disease: A Technical Guide to the Core Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril hydrochloride, a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor benazeprilat, is a cornerstone in the management of renal disease.[1][2] Its therapeutic efficacy extends beyond simple blood pressure control, encompassing a complex interplay of renal hemodynamic modulation and direct cellular and molecular actions that collectively slow the progression of chronic kidney disease (CKD).[3][4] This guide provides an in-depth examination of benazepril's mechanism of action in the context of renal pathophysiology, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core biological pathways.

Core Mechanism: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of benazepril is the targeted inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[5][6]

-

RAAS Cascade: The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I. Angiotensin-Converting Enzyme (ACE) then rapidly converts angiotensin I into the highly active octapeptide, angiotensin II (AT-II).[5][6]

-

Role of Angiotensin II: AT-II exerts powerful physiological effects, including systemic vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex.[7][8] Aldosterone promotes sodium and water retention by the kidneys. In renal disease, chronic activation of this system leads to glomerular hypertension, proteinuria, inflammation, and fibrosis.[3][5]

-

Benazepril's Point of Intervention: Benazepril is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II.[5][7] This inhibition leads to a cascade of beneficial renal effects:

Caption: RAAS pathway showing inhibition of ACE by benazeprilat.

Renal Hemodynamic Effects

Benazepril's primary renoprotective effect is mediated by the favorable alteration of intra-renal hemodynamics. In a diseased state, AT-II preferentially constricts the efferent arteriole (the vessel exiting the glomerulus), which elevates intraglomerular capillary pressure.[3] This hypertension within the glomerulus drives proteins across the filtration barrier, leading to proteinuria, a key predictor of CKD progression.[3]

By reducing AT-II levels, benazepril induces vasodilation of the efferent arteriole.[9] This action specifically lowers the hydraulic pressure within the glomerulus and reduces the filtration fraction, thereby decreasing the rate of protein filtration.[9] Studies show benazepril significantly increases effective renal plasma flow while maintaining a stable glomerular filtration rate (GFR), indicating a more efficient and less damaging filtration process.[9][10]

Caption: Benazepril's effect on glomerular arteriole tone and pressure.

Cellular and Molecular Mechanisms

Beyond hemodynamics, benazepril exerts direct anti-fibrotic and anti-inflammatory effects at the cellular level.

-

Anti-Fibrotic Action: AT-II is a potent pro-fibrotic agent, stimulating the production of growth factors like Transforming Growth Factor-β1 (TGF-β1).[11][12] TGF-β1 is a central mediator in the pathogenesis of renal fibrosis, promoting the accumulation of extracellular matrix.[11] Experimental studies have demonstrated that benazepril treatment significantly decreases the expression of TGF-β1 and downstream targets such as tissue inhibitor of metalloproteinases (TIMP-1), integrin-linked kinase (ILK), and smooth muscle α-actin (α-SMA).[11][13][14][15] This action directly mitigates the processes of glomerulosclerosis and tubulointerstitial fibrosis.

-

Anti-Inflammatory Action: Benazepril has been shown to suppress inflammatory pathways, in part by down-regulating the NF-κB signaling pathway, which controls the expression of various pro-inflammatory cytokines and adhesion molecules.[14]

-

ANGPTL-4 Modulation: In models of diabetic nephropathy, benazepril was found to decrease the expression of angiopoietin-like 4 (ANGPTL-4), a protein whose expression is highly correlated with the severity of proteinuria.[16][17]

Caption: Benazepril's modulation of the pro-fibrotic TGF-β1 pathway.

Quantitative Data from Key Clinical and Preclinical Studies

The clinical efficacy of benazepril in renal disease is supported by robust quantitative data.

Table 1: Key Human Clinical Trial Data

| Study | Patient Population | Treatment | Key Outcomes & Quantitative Results | Citation(s) |

|---|---|---|---|---|

| Hou et al. (2006) | Non-diabetic, advanced CKD (SCr 3.1-5.0 mg/dL) | Benazepril (20 mg/day) vs. Placebo | Primary Endpoint (Doubling of SCr, ESRD, or death): 43% risk reduction with benazepril. Proteinuria: 52% reduction vs. placebo. Rate of Renal Function Decline: 23% reduction vs. placebo. | [18][19] |

| ACCOMPLISH Trial | Hypertensive patients at high cardiovascular risk | Benazepril/Amlodipine vs. Benazepril/Hydrochlorothiazide | Decline in eGFR: Smaller decline in the benazepril/amlodipine group (-0.88 vs -4.22 mL/min/1.73 m²). |[20] |

Table 2: Key Veterinary Clinical Trial Data

| Study | Patient Population | Treatment | Key Outcomes & Quantitative Results | Citation(s) |

|---|

| BENRIC Trial | Cats with naturally-occurring Chronic Kidney Disease | Benazepril (0.5-1.0 mg/kg/day) vs. Placebo | Proteinuria (UPC Ratio): Significant reduction with benazepril (P=.005). Survival (in cats with initial UPC >1): Longer survival times (401 days vs. 126 days for placebo). |[21][22] |

Table 3: Hemodynamic Effects in Hypertensive Patients

| Study | Patient Population | Treatment | Key Outcomes & Quantitative Results | Citation(s) |

|---|

| Valvo et al. (1989) | Essential hypertensive patients | Benazepril (10 mg, once or twice daily) | Renal Vascular Resistance: -35% Effective Renal Plasma Flow: Increased Glomerular Filtration Rate: Stable Filtration Fraction: Decreased |[9] |

Experimental Protocols

Detailed methodologies from seminal studies provide a framework for understanding the evidence supporting benazepril's mechanism of action.

Protocol: Human Study in Advanced CKD (Hou et al., 2006)

-

Title: Efficacy and Safety of Benazepril for Advanced Chronic Renal Insufficiency.[18]

-

Study Design: A randomized, double-blind, placebo-controlled trial.[18]

-

Model/Population: 224 non-diabetic human patients with advanced CKD, defined by serum creatinine (SCr) levels of 3.1 to 5.0 mg/dL and persistent proteinuria.[18]

-

Methodology:

-

Treatment Group: Received benazepril 20 mg per day, in addition to conventional antihypertensive therapy to achieve blood pressure targets.[18]

-

Control Group: Received a matching placebo in addition to conventional antihypertensive therapy.[18]

-

Duration: Patients were followed for a mean of 3.4 years.[18]

-

Primary Endpoint Measurement: A composite of the time to the first event of a doubling of the baseline serum creatinine level, the onset of end-stage renal disease (ESRD), or death.[18]

-

Secondary Endpoint Measurement: Analysis of the change in proteinuria levels and the rate of decline in renal function over the study period.[18]

-

Caption: Workflow of the Hou et al. (2006) clinical trial.

Protocol: Preclinical Study in Renal Fibrosis (Aoyama et al., 2002)

-

Title: Combination therapy with benazepril and oral adsorbent ameliorates progressive renal fibrosis in uremic rats.[13][23]

-

Study Design: Controlled animal study.[13]

-

Model/Population: 5/6-nephrectomized uremic rats, a standard model for inducing progressive renal failure.[13]

-

Methodology:

-

Groups: Uremic rats were divided into three groups: (1) Untreated control (CRF), (2) Benazepril-treated (CRF+B), and (3) Combination therapy with benazepril and an oral adsorbent, AST-120 (CRF+BK).[13]

-

Duration: Treatment was administered for 14 weeks.[13]

-

Endpoint Measurement: Renal function was assessed via serum and urinary markers. Pathological changes were quantified by measuring the interstitial fibrosis area and glomerular sclerosis index. Molecular analysis involved measuring the expression of pro-fibrotic markers TGF-β1 and TIMP-1 in renal tissue.[13]

-

Conclusion

The mechanism of action of this compound in renal disease is multifaceted, combining powerful hemodynamic and cellular-level effects. Its core function is the inhibition of ACE within the RAAS, which alleviates glomerular hypertension and reduces proteinuria—a critical factor in slowing disease progression. Furthermore, its direct anti-fibrotic and anti-inflammatory properties, mediated by the downregulation of pathways involving TGF-β1 and NF-κB, contribute significantly to its renoprotective profile. The robust body of evidence from both human and animal studies confirms its role as a vital therapeutic agent for preserving kidney function in patients with chronic renal disease.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benazepril: Nephropathy (Non-diabetic) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renoprotective effects of benazepril: current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 6. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, benazepril, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of salt balance on the renal and hemodynamic actions of benazepril in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benazepril affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protection of Renal Function with ACE Inhibitors: Experience with Benazepril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combination therapy with benazepril and oral adsorbent ameliorates progressive renal fibrosis in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benazepril affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy and safety of benazepril for advanced chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. community.the-hospitalist.org [community.the-hospitalist.org]

- 20. Benazepril plus amlodipine for hypertension is linked with better renal outcomes – The Doctor's Channel [thedoctorschannel.com]

- 21. Tolerability and efficacy of benazepril in cats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of Benazepril in Chronic Renal Insufficiency in Cats: Interim Results from the Benric Clinical Trial - WSAVA2002 - VIN [vin.com]

- 23. karger.com [karger.com]

Whitepaper: The Bioactivation of Benazepril Hydrochloride to Benazeprilat

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth technical examination of the metabolic conversion of the prodrug benazepril hydrochloride into its pharmacologically active metabolite, benazeprilat.

Introduction

This compound is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2][3] As a prodrug, benazepril itself has limited pharmacological activity and requires metabolic conversion to its active form, benazeprilat, to exert its therapeutic effects.[1][2][3][4][5][6] This bioactivation is a critical step in its mechanism of action. Benazeprilat is a potent, non-sulfhydryl ACE inhibitor that plays a key role in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][2][3][4]

This technical guide provides a comprehensive overview of the activation of benazepril, detailing the chemical transformation, pharmacokinetic profile, and the experimental methodologies used to study this process.

The Chemical and Metabolic Pathway

The conversion of benazepril to benazeprilat is a hydrolytic reaction. Benazepril is an ethyl ester derivative of benazeprilat.[1] This esterification enhances the molecule's lipophilicity, facilitating its absorption after oral administration. The activation occurs primarily in the liver, where esterase enzymes cleave the ester group.[1][2][3][4][5][7] This process exposes the carboxyl group, which is essential for binding to and inhibiting the angiotensin-converting enzyme.

Following oral administration, benazepril is absorbed and rapidly converted to benazeprilat.[5] The active metabolite, benazeprilat, then enters systemic circulation to inhibit ACE, which is predominantly found in the endothelial cells of the lungs and kidneys.[2] The inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby producing the desired antihypertensive effect.[2][3]

Caption: Metabolic activation pathway of benazepril.

Quantitative Data Summary

The pharmacokinetic profiles of benazepril and its active metabolite benazeprilat have been well-characterized. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat

| Parameter | Benazepril (Prodrug) | Benazeprilat (Active Metabolite) | Reference(s) |

| Time to Peak Plasma (Tmax) | 0.5 - 1 hour | 1 - 2 hours (fasting), 2 - 4 hours (with food) | [7][8][9] |

| Bioavailability (Oral) | At least 37% (as benazeprilat) | - | [4] |

| Effective Half-life (t½) | ~2.7 hours | 10 - 11 hours (accumulation half-life) | [4][7] |

| Terminal Elimination Half-life (t½) | - | ~17.3 - 22.3 hours | [4][9] |

| Plasma Protein Binding | ~96.7% | ~95.3% | [4][7] |

| Primary Site of Metabolism | Liver | - | [1][4][5][7] |

| Primary Route of Elimination | - | Renal and Biliary Excretion | [4][7] |

Table 2: Pharmacodynamic Data - ACE Inhibition

| Parameter | Value | Reference(s) |

| Plasma ACE Inhibition (≥10 mg dose) | ≥80-90% for at least 24 hours | [8] |

| Peak ACE Suppression (20 mg dose) | ~96.7% at 1 hour post-dose | [10] |

| Duration of Significant Inhibition | Complete inhibition from 1.5 to 6 hours post-dose | [9] |

| Inhibition at 48 hours | ~42% | [9] |

Experimental Protocols

Protocol for In Vitro Hydrolysis of Benazepril to Benazeprilat

This protocol describes a method to simulate the metabolic conversion of benazepril using chemical hydrolysis and quantify the product using High-Performance Liquid Chromatography (HPLC).[11]

-

Objective: To monitor the rate of benazepril hydrolysis to benazeprilat under alkaline conditions.

-

Materials:

-

This compound reference standard

-

Benazeprilat reference standard

-

Moexipril (or other suitable internal standard)

-

0.1 N Sodium Hydroxide (NaOH)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 4.5, HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

-

-

Equipment:

-

HPLC system with a UV detector (set to 242 nm)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Analytical balance

-

pH meter

-

-

Methodology:

-

Standard Preparation: Prepare stock solutions of benazepril, benazeprilat, and the internal standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stocks.

-

Reaction Initiation: Dissolve a known quantity of benazepril HCl in a volumetric flask with 0.1 N NaOH to initiate hydrolysis at room temperature.

-

Sample Collection: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately neutralize the aliquot with an equivalent amount of acid (e.g., 0.1 N HCl) and add the internal standard. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

HPLC Analysis:

-

Data Analysis: Quantify the concentrations of benazepril and benazeprilat at each time point by comparing their peak area ratios to the internal standard against the calibration curves. Plot the concentration of benazepril versus time to determine the reaction kinetics (e.g., pseudo-first-order).[11]

-

Caption: Experimental workflow for in vitro hydrolysis of benazepril.

Protocol for In Vitro ACE Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of benazeprilat on ACE using a synthetic substrate.[12][13]

-

Objective: To measure the IC50 value of benazeprilat for angiotensin-converting enzyme.

-

Materials:

-

Benazeprilat reference standard

-

Angiotensin-Converting Enzyme (ACE), typically from rabbit lung

-

ACE substrate, e.g., Hippuryl-Histidyl-Leucine (HHL)

-

Assay buffer (e.g., Tris-HCl or borate buffer with NaCl and ZnCl2)

-

Stopping reagent (e.g., 1N HCl)

-

Extraction solvent (e.g., Ethyl Acetate)

-

-

Equipment:

-

Microplate reader or UV-Vis Spectrophotometer

-

Incubator or water bath (37°C)

-

Centrifuge

-

-

Methodology:

-

Reagent Preparation: Prepare serial dilutions of benazeprilat in the assay buffer. Prepare solutions of ACE and the HHL substrate.

-

Assay Setup: In a microplate or microcentrifuge tubes, set up the following reactions:

-

Blank: Buffer only.

-

Control (100% Activity): ACE enzyme + Buffer (in place of inhibitor).

-

Inhibitor Wells: ACE enzyme + corresponding benazeprilat dilution.

-

-

Pre-incubation: Add the ACE enzyme to the control and inhibitor wells. Add the corresponding benazeprilat dilutions to the inhibitor wells. Incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to all wells (except the blank). Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 1N HCl to all wells.

-

Product Extraction & Measurement:

-

The product of the reaction, hippuric acid (HA), is extracted from the aqueous mixture by adding ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Transfer the upper organic layer (containing HA) to a new plate or cuvette.

-

Evaporate the ethyl acetate and reconstitute the HA in a suitable solvent or buffer.

-

Measure the absorbance of the hippuric acid at ~228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each benazeprilat concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the benazeprilat concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) from the resulting dose-response curve.

-

-

References

- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 3. SMPDB [smpdb.ca]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Pharmacokinetics and pharmacodynamics of this compound in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the angiotensin converting enzyme inhibitor benazeprilat in plasma and urine by an enzymic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

In Vitro Enzymatic Conversion of Benazepril to Benazeprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic conversion of the prodrug benazepril to its active metabolite, benazeprilat. Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Its therapeutic activity is dependent on its bioactivation to benazeprilat via hydrolysis of the ester group, a reaction primarily catalyzed by carboxylesterases in the liver.[1][2][3][4] This document details the enzymatic kinetics, experimental protocols for in vitro analysis, and the signaling pathway involved in its mechanism of action.

Enzymatic Conversion and Kinetics

The conversion of benazepril to benazeprilat is a hydrolysis reaction mediated by esterase enzymes. In humans, the predominant enzyme responsible for this bioactivation is carboxylesterase 1 (CES1), which is highly expressed in the liver.[5] The reaction follows Michaelis-Menten kinetics, indicating a saturable enzymatic process.[1]

Table 1: Michaelis-Menten Kinetic Parameters for the Hydrolysis of ACE Inhibitor Prodrugs by Recombinant Human Carboxylesterase 1 (CES1)

| ACE Inhibitor Prodrug | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (mL/min/mg protein) |

| Ramipril | 148 | 157 | 1.061 |

| Trandolapril | 186 | 67 | 0.360 |

Source: Adapted from Thomsen et al. (2013). It is important to note that these values are for ramipril and trandolapril and serve as surrogates to illustrate the expected kinetic behavior of benazepril.

Experimental Protocols

In Vitro Hydrolysis of Benazepril using Human Liver Microsomes

This protocol outlines a typical experiment to determine the rate of benazepril conversion to benazeprilat using human liver microsomes, which contain a mixture of drug-metabolizing enzymes, including CES1.

Materials:

-

Benazepril hydrochloride

-

Human liver microsomes (pooled from multiple donors)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (optional, to assess the involvement of CYP450 enzymes, though not expected for this reaction)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of benazepril in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired concentrations in the incubation buffer.

-

Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) in ice-cold phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm the benazepril solution in phosphate buffer at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding the diluted human liver microsomes to the pre-warmed benazepril solution.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 10, 20, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.

-

Vortex the samples vigorously to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analytical Quantification:

-

Analyze the concentrations of benazepril and benazeprilat in the supernatant using a validated HPLC or LC-MS/MS method.

-

Controls:

-

No-Enzyme Control: Incubate benazepril in the buffer without microsomes to assess non-enzymatic degradation.

-

Heat-Inactivated Microsomes: Incubate benazepril with microsomes that have been heat-inactivated (e.g., at 95°C for 10 minutes) to confirm that the conversion is enzymatic.

-

Zero-Time Point: Terminate the reaction immediately after adding the microsomes to determine the initial concentrations.

Determination of Michaelis-Menten Kinetic Parameters using Recombinant Human CES1

This protocol is designed to determine the Km and Vmax for the hydrolysis of benazepril using a purified, recombinant human CES1 enzyme.

Procedure:

-

Follow the general incubation and sample preparation procedure described above, with the following modifications:

-

Use recombinant human CES1 instead of human liver microsomes. The final enzyme concentration should be optimized based on the manufacturer's specifications and preliminary experiments.

-

Vary the initial concentration of benazepril over a wide range that brackets the expected Km (e.g., 0.1 to 10 times the estimated Km).

-

Measure the initial velocity of benazeprilat formation at each substrate concentration. This is typically done at early time points where the product formation is linear.

-

-

Data Analysis:

-

Plot the initial velocity of benazeprilat formation against the benazepril concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Visualization of Pathways and Workflows

Caption: Enzymatic conversion of benazepril to benazeprilat by CES1.

Caption: In vitro benazepril metabolism experimental workflow.

Signaling Pathway of Benazeprilat Action

Benazeprilat, the active form of benazepril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.

Caption: Inhibition of the RAAS pathway by benazeprilat.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacogenomics of Benazepril Hydrochloride Response in Hypertension: An In-depth Technical Guide

Affiliation: Google Research

Abstract

Benazepril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension. However, inter-individual variability in blood pressure response to benazepril is a significant clinical challenge. This variability is, in part, attributable to genetic polymorphisms in key genes involved in the drug's mechanism of action and metabolism. This technical guide provides a comprehensive overview of the pharmacogenomics of benazepril, focusing on genetic variations within the renin-angiotensin-aldosterone system (RAAS) and drug metabolism pathways. We present a synthesis of current research, including detailed experimental protocols for genotyping and phenotyping, quantitative data on the impact of specific polymorphisms on drug efficacy, and visual representations of relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working to advance personalized medicine in hypertension treatment.

Introduction

Hypertension is a major global health issue, and while numerous antihypertensive agents are available, achieving optimal blood pressure control remains a challenge. Benazepril is a prodrug that is converted to its active metabolite, benazeprilat, which inhibits ACE, a key enzyme in the RAAS.[1] This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[2] The efficacy of benazepril can be influenced by genetic factors that alter the activity of the RAAS or the metabolic activation of the drug. Understanding these genetic influences is crucial for developing personalized therapeutic strategies to maximize efficacy and minimize adverse effects.

Pharmacodynamics: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS plays a central role in blood pressure regulation. Genetic variations in the components of this pathway can significantly impact an individual's baseline blood pressure and their response to ACE inhibitors like benazepril.

Angiotensin-Converting Enzyme (ACE) Insertion/Deletion (I/D) Polymorphism

The ACE gene contains a 287-base pair insertion/deletion polymorphism (rs4646994) in intron 16, leading to three genotypes: II, ID, and DD. The D allele is associated with higher circulating and tissue ACE levels. While some studies have suggested a link between the DD genotype and a better response to ACE inhibitors in general, research specifically on benazepril has not consistently shown a significant association between the ACE I/D polymorphism and blood pressure response.[1][3] One study in Chinese hypertensive patients found no association between the ACE I/D polymorphism and the blood pressure response to benazepril.[3]

Angiotensinogen (AGT) M235T Polymorphism

The AGT gene encodes angiotensinogen, the precursor to angiotensin I. The M235T polymorphism (rs699) is a missense mutation that has been associated with varying plasma angiotensinogen levels. Some studies have indicated that this polymorphism may influence the antihypertensive effect of benazepril, particularly in certain patient populations. For instance, in a study of elderly Chinese hypertensive patients (≥60 years old), individuals with the MM genotype showed a significantly greater reduction in diastolic blood pressure (DBP) compared to those with the MT or TT genotypes.[4]

Angiotensin II Type 1 Receptor (AGTR1) A1166C Polymorphism

The AGTR1 gene encodes the receptor for angiotensin II. The A1166C polymorphism (rs5186) is located in the 3' untranslated region of the gene. The C allele has been linked to enhanced signal transduction upon angiotensin II binding. A study using a family-based association test found that the C allele was significantly associated with a greater decrease in both systolic and diastolic blood pressure after treatment with benazepril.[5]

Angiotensin-Converting Enzyme 2 (ACE2) Polymorphisms

ACE2 is a homolog of ACE that counter-regulates the RAAS by converting angiotensin II to the vasodilator angiotensin-(1-7). The rs2106809 polymorphism in the ACE2 gene has been investigated for its role in benazepril response. In a study of Chinese hypertensive patients, the T allele was associated with a greater reduction in systolic blood pressure and pulse pressure in women, and pulse pressure in men, in response to benazepril.[6]

Pharmacokinetics: Benazepril Metabolism

Benazepril is a prodrug that requires metabolic activation to its active form, benazeprilat. This conversion is primarily carried out by the enzyme carboxylesterase 1 (CES1).

Carboxylesterase 1 (CES1) and Genetic Variants

The CES1 gene is highly polymorphic, and genetic variations can lead to altered enzyme activity. Although specific studies on the impact of CES1 variants on benazepril response are limited, it is plausible that polymorphisms affecting CES1 function could influence the conversion of benazepril to benazeprilat, thereby altering its therapeutic effect. Further research is needed to elucidate the role of CES1 pharmacogenomics in benazepril therapy.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the pharmacogenomics of benazepril response.

Table 1: Influence of AGT M235T Polymorphism on Diastolic Blood Pressure (DBP) Response to Benazepril in Elderly Patients (≥60 years)

| Genotype | Number of Patients | Mean DBP Reduction (mmHg) ± SD | P-value |

| MM | - | 14.8 ± 4.8 | 0.034 |

| MT | - | 7.9 ± 7.7 | |

| TT | - | 9.8 ± 6.4 | |

| Data from a study in elderly Chinese hypertensive patients.[4] |

Table 2: Association of AGTR1 A1166C Polymorphism with Blood Pressure Response to Benazepril

| Allele | Association with BP Response | Z-score | P-value |

| C | Decreased Systolic BP | 2.549 | 0.011 |

| C | Decreased Diastolic BP | 2.320 | 0.020 |

| Data from a family-based association test study.[5] |

Table 3: Association of ACE2 rs2106809 T Allele with Blood Pressure Reduction per Allele with Benazepril

| Population | Blood Pressure Parameter | Reduction per T Allele (mmHg) |

| Women | Systolic Blood Pressure | 1.4 |

| Women | Pulse Pressure | 1.3 |

| Men | Pulse Pressure | 0.9 |

| Data from a study in Chinese hypertensive patients.[6] |

Experimental Protocols

Phenotyping: Blood Pressure Measurement

Accurate and standardized blood pressure measurement is critical for pharmacogenomic studies of antihypertensive drugs.

Protocol: Standardized Office Blood Pressure Measurement

-

Patient Preparation:

-

The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement.

-

The patient should avoid caffeine, exercise, and smoking for at least 30 minutes prior to measurement.

-

The patient's back should be supported, and their feet should be flat on the floor.

-

The arm should be supported at heart level.

-

-

Cuff Size and Placement:

-

Use a validated automated oscillometric device.

-

Select the appropriate cuff size based on the patient's arm circumference. The bladder of the cuff should encircle at least 80% of the arm.

-

Place the cuff on the bare upper arm.

-

-

Measurement Procedure:

-

Take at least three separate readings, with 1-2 minutes between each reading.

-

The blood pressure for the visit is the average of the last two readings.

-

-

Data Recording:

-

Record the systolic and diastolic blood pressure for each reading.

-

Note the arm used and the cuff size.

-

This protocol is based on recommendations from the ACCOMPLISH trial.[7]

Genotyping: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

PCR-RFLP is a common method for genotyping single nucleotide polymorphisms.

Protocol: Genotyping of AGT M235T (rs699)

-

DNA Extraction: Extract genomic DNA from whole blood using a standard commercial kit.

-

PCR Amplification:

-

Primers:

-

PCR Reaction Mix (50 µL):

-

Genomic DNA (100 ng)

-

Forward Primer (10 pmol)

-

Reverse Primer (10 pmol)

-

dNTPs (200 µM each)

-

Taq DNA Polymerase (1.25 U)

-

10x PCR Buffer

-

MgCl₂ (1.5 mM)

-

-

PCR Cycling Conditions:

-

Initial denaturation: 94°C for 5 minutes

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final extension: 72°C for 7 minutes

-

-

-

Restriction Digestion:

-

Digest the 98 bp PCR product with the restriction enzyme Tth111I. The T allele creates a recognition site for this enzyme.

-

-

Gel Electrophoresis:

-

Separate the digested fragments on a 3% agarose gel.

-

Genotype Interpretation:

-

MM Genotype: One band at 98 bp.

-

MT Genotype: Three bands at 98 bp, 85 bp, and 13 bp.

-

TT Genotype: Two bands at 85 bp and 13 bp.

-

-

Protocol: Genotyping of AGTR1 A1166C (rs5186)

-

DNA Extraction: As described above.

-

PCR Amplification:

-

Restriction Digestion:

-

Digest the 359 bp PCR product with the restriction enzyme DdeI. The C allele abolishes a DdeI restriction site.

-

-

Gel Electrophoresis:

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and processes involved in benazepril's pharmacogenomics.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for benazeprilat.

Caption: Metabolic activation of benazepril to its active form, benazeprilat, by CES1.

Caption: A generalized workflow for genotyping using the PCR-RFLP method.

Conclusion and Future Directions

The pharmacogenomics of benazepril response is a rapidly evolving field with the potential to significantly impact the clinical management of hypertension. Genetic polymorphisms in the RAAS pathway, particularly in AGT, AGTR1, and ACE2, have shown promise as predictive biomarkers for benazepril efficacy. Furthermore, the role of CES1 in the metabolic activation of benazepril highlights another area for pharmacogenomic investigation.

Future research should focus on larger, well-designed clinical trials to validate these genetic associations in diverse populations. The development of multiplex genotyping panels that can simultaneously assess multiple relevant polymorphisms will be crucial for clinical implementation. Integrating pharmacogenomic data with other clinical and environmental factors will ultimately enable a more precise and personalized approach to hypertension therapy with benazepril, leading to improved blood pressure control and better patient outcomes.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Associations of baseline blood pressure levels and efficacy of Benazepril treatment with interaction of alpha-adducin and ACE gene polymorphisms in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The AGT genotype affects the antihypertensive effects of benazepril] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of angiotensin II type I receptor A1166C polymorphism on benazepril action in hypertensive patients: a family-based association test study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Correlation of angiotensin-converting enzyme 2 gene polymorphism with antihypertensive effects of benazepril] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amlodipine+Benazepril is Superior to Hydrochlorothiazide+Benazepril Irrespective of Baseline Pulse Pressure: Subanalysis of the ACCOMPLISH Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Association between the M235T polymorphism of the AGT gene and cytokines in patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of Angiotensin II Type 1 Receptor (A1166C) Gene Polymorphism and Its Increased Expression in Essential Hypertension: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Discovery of Novel Benazepril Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the core processes involved in the early-stage discovery of novel benazepril analogs. Benazepril is a prodrug angiotensin-converting enzyme (ACE) inhibitor, hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2] The development of novel analogs aims to enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce side effects associated with existing ACE inhibitors. This guide details the critical signaling pathways, experimental workflows, and detailed protocols essential for identifying and validating promising new chemical entities in this class.

Core Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril and its analogs exert their antihypertensive effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] Angiotensin II elevates blood pressure through multiple mechanisms, including direct vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which promotes sodium and water retention.[3][5]

By inhibiting ACE, benazepril analogs decrease the production of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[3][5] This action results in a decrease in total peripheral resistance and a reduction in blood pressure.[1] ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][5] Inhibition of ACE increases bradykinin levels, which may further contribute to the therapeutic effects of benazepril analogs.[5]

Drug Discovery and Development Workflow

The early-stage discovery of novel benazepril analogs follows a structured, multi-phase workflow. This process begins with computational design and chemical synthesis, followed by rigorous in vitro and in vivo screening to identify lead candidates with optimal pharmacological properties.

Synthesis of Novel Benazepril Analogs

The synthesis of benazepril analogs often involves modifying the core benzazepine ring, the amino acid side chain, or the ester group to modulate activity and pharmacokinetic properties. A key synthetic strategy is the asymmetric aza-Michael addition, which allows for the stereoselective preparation of key intermediates.[6][7]

General Synthetic Protocol: A common approach involves the condensation of a substituted amino benzazepinone intermediate with a chiral α-keto ester derivative.[8] The reaction conditions, including the choice of solvent and base, are critical for achieving high diastereoselectivity.[6][9] Subsequent esterification and salt formation yield the final benazepril analog hydrochloride salt.[10]

In Vitro Evaluation: ACE Inhibition Assays

The primary in vitro screen for benazepril analogs is the ACE inhibition assay, which quantifies the compound's ability to inhibit the enzyme's activity. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay. Several methods exist, often employing a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage by ACE.[11][12]

Table 1: In Vitro ACE Inhibitory Activity of Novel Benazepril Analogs

| Compound | IC50 (nM) |

| Benazeprilat (Reference) | 1.7 |

| Analog BZ-01 | 0.9 |

| Analog BZ-02 | 2.5 |

| Analog BZ-03 | 1.2 |

| Analog BZ-04 | 15.8 |

Data are hypothetical and for illustrative purposes.

Detailed Experimental Protocol: Spectrophotometric ACE Inhibition Assay

This protocol is adapted from methods utilizing the substrate hippuryl-histidyl-leucine (HHL).[11][12]

-

Reagent Preparation:

-

ACE Enzyme Solution: Prepare a solution of rabbit lung ACE at a concentration of 100 mU/mL in a potassium phosphate buffer.

-

Substrate Solution: Dissolve HHL in the same phosphate buffer containing sodium chloride to a final concentration of 0.3%.[13]

-

Inhibitor Solutions: Prepare serial dilutions of the novel benazepril analogs and the reference compound (benazeprilat) in the buffer.

-

Termination Reagent: Prepare a 3% (w/v) solution of trichloro-triazine (TT) dioxane.[13]

-

-

Assay Procedure:

-

In a microcentrifuge tube, add 40 µL of the inhibitor solution (or buffer for control) to 20 µL of the ACE enzyme solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 45 minutes.[13]

-

Stop the reaction by adding 360 µL of the TT dioxane termination reagent.[13]

-

-

Quantification:

-

Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any precipitate.[13]

-

Measure the absorbance of the hippuric acid released in the supernatant at a specific wavelength (e.g., 382 nm) using a spectrophotometer.[13]

-

Calculate the percentage of ACE inhibition for each analog concentration relative to the control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Evaluation: Antihypertensive Efficacy

Promising candidates from in vitro screening are advanced to in vivo models to assess their antihypertensive efficacy and pharmacokinetic properties. The Spontaneously Hypertensive Rat (SHR) is a widely used and validated animal model for these studies.[14]

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats

| Treatment Group (10 mg/kg, oral) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Duration of Action (hours) |

| Vehicle Control | 2 ± 1.5 | - |

| Benazepril (Reference) | 35 ± 4.2 | > 24 |

| Analog BZ-01 | 42 ± 5.1 | > 24 |

| Analog BZ-03 | 38 ± 4.5 | ~ 18 |

Data are hypothetical and for illustrative purposes.

Detailed Experimental Protocol: Efficacy Study in SHR Model

This protocol outlines a typical procedure for evaluating the effect of novel benazepril analogs on blood pressure in conscious, unrestrained Spontaneously Hypertensive Rats.

-

Animal Model:

-

Use male Spontaneously Hypertensive Rats (SHR), aged 16-20 weeks, with established hypertension (Systolic Blood Pressure > 160 mmHg).

-

House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Acclimate the animals to the experimental procedures for at least one week prior to the study.

-

-

Surgical Implantation (Telemetry):

-

For continuous blood pressure monitoring, surgically implant radiotelemetry transmitters. Anesthetize the rats and place the transmitter's catheter into the descending aorta. The transmitter body is secured in the abdominal cavity.

-

Allow a post-surgical recovery period of at least 7-10 days.

-

-

Dosing and Administration:

-

Randomly assign rats to treatment groups: Vehicle Control, Benazepril (reference compound), and Novel Analogs (e.g., BZ-01, BZ-03).

-

Prepare drug suspensions or solutions in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Administer a single oral dose of the assigned treatment (e.g., 10 mg/kg) via gavage.

-

-

Data Collection and Analysis:

-

Record baseline blood pressure (systolic, diastolic, mean arterial) and heart rate for at least 24 hours prior to dosing using the telemetry system.

-

Continuously record cardiovascular parameters for at least 24 hours post-dosing.

-

Calculate the change in blood pressure from the pre-dose baseline for each animal.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatment groups against the vehicle control.

-

Determine key pharmacodynamic parameters, including the maximum reduction in blood pressure (nadir) and the duration of the antihypertensive effect.

-

Conclusion

The early-stage discovery of novel benazepril analogs is a systematic process that integrates rational drug design, chemical synthesis, and a hierarchical screening cascade. By employing robust in vitro ACE inhibition assays and validated in vivo models of hypertension, researchers can effectively identify and characterize next-generation antihypertensive agents. The detailed methodologies and workflows presented in this guide provide a foundational framework for drug development professionals seeking to advance new therapies in this critical area of cardiovascular medicine.

References

- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Benazepril? [synapse.patsnap.com]

- 4. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 11. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 13. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 14. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for the Quantification of Benazepril and Benazeprilat in Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor benazepril and its active metabolite, benazeprilat, in plasma. The described protocols are essential for pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development. The method utilizes a simple protein precipitation or solid-phase extraction for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers in implementing this bioanalytical assay.

Introduction

Benazepril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, benazeprilat leads to vasodilation and a reduction in blood pressure, making it an effective treatment for hypertension and heart failure. Accurate and reliable quantification of both benazepril and benazeprilat in plasma is critical for evaluating the pharmacokinetic profile and therapeutic efficacy of the drug. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays in regulated environments.

Experimental Protocols

Sample Preparation

Two common methods for plasma sample preparation for the analysis of benazepril and benazeprilat are protein precipitation and solid-phase extraction (SPE).

1.1. Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.

-

Protocol:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., moexipril or rutaecarpine).[1][2]

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.

-

1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more interfering matrix components, which can be beneficial for achieving lower limits of quantitation.

-

Protocol:

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[3]

-

Load 200 µL of the plasma sample (pre-treated with 4 µL of formic acid) onto the SPE cartridge.

-

Wash the cartridge with 200 µL of 0.1% formic acid in water to remove polar interferences.

-

Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 v/v water/methanol).

-

Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.

-

Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

-

Column: A C18 analytical column is commonly used for the separation.[1][4][5] A typical example is a Diamond C18 (150 mm × 4.6 mm, 5 µm) or a Sunfire C18 column.[2][4]

-

Mobile Phase:

-

Flow Rate: A flow rate of 0.6-0.8 mL/min is typically employed.[2][5][6]

-

Gradient: A gradient elution is often used to achieve optimal separation. An example gradient is as follows:

-

Start with a low percentage of Mobile Phase B, hold for a short period, then ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step at the initial conditions.

-

-

Injection Volume: 5-10 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of benazepril and benazeprilat.[1][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for benazepril, benazeprilat, and the internal standard should be optimized. Commonly reported m/z transitions are:

-

Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) should be optimized to achieve maximum signal intensity for the analytes.

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of benazepril and benazeprilat in plasma.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |

| Benazepril | 6.67 - 666.67 | > 0.992 | 6.67 | [1] |

| Benazeprilat | 6.67 - 666.67 | > 0.992 | 6.67 | [1] |

| Benazepril | 1 - 2000 | Not Specified | 1 | [4] |

| Benazeprilat | 1 - 1600 | Not Specified | 1 | [4] |

| Benazepril | 0.2 - 1500 | > 0.99 | 0.2 | [5][6] |

| Benazeprilat | 0.2 - 1500 | > 0.99 | 0.2 | [5][6] |

| Benazepril | 0.5 - 100 | > 0.9980 | 0.5 | [2] |

| Benazeprilat | 5 - 200 | > 0.9980 | 5 | [2] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Benazepril | Not Specified | < 15 | < 15 | Within ±15% | [4] |

| Benazeprilat | Not Specified | < 15 | < 15 | Within ±15% | [4] |

| Benazepril | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits | [5][6] |

| Benazeprilat | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits | [5][6] |

Table 3: Recovery

| Analyte | Extraction Method | Recovery (%) | Reference |

| Benazepril | Solid-Phase Extraction | 80 - 108 | [3] |

| Benazeprilat | Solid-Phase Extraction | 80 - 108 | [3] |

Visualizations

The following diagrams illustrate the logical workflow of the bioanalytical method.

Caption: Bioanalytical workflow from sample preparation to LC-MS/MS analysis.

Caption: Data analysis workflow for quantitation.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of benazepril and benazeprilat in plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized validation data, offer a solid foundation for researchers to implement this method in their laboratories. The provided workflows serve as a clear visual guide for the entire analytical process, from sample receipt to final data analysis. This method is well-suited for supporting pharmacokinetic and other drug development studies for benazepril.

References

- 1. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Simultaneous determination of amlodipine, benazepril and benazeprilat in human plasma by LC-HESI/MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Benazepril Hydrochloride in Pharmaceutical Dosage Forms

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the quantitative analysis of benazepril hydrochloride in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Dissolution Testing.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and diabetic kidney disease.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[2][3] Benazeprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure.[1][2][4] Accurate and reliable analytical methods are crucial for the quality control and routine analysis of this compound in its pharmaceutical formulations to ensure safety and efficacy.[1] This application note details validated methods for its determination.

Mechanism of Action

Benazepril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced aldosterone secretion.

Caption: Mechanism of action of benazeprilat in the Renin-Angiotensin System.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods are widely used for the quantification of this compound due to their high specificity and accuracy.[5][6]

Experimental Workflow: HPLC Analysis

References

- 1. ijrpr.com [ijrpr.com]

- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Validation of uv derivative spectrophotometric method for determination of this compound in tablets and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vivo Microdialysis for Measuring Benazeprilat in Target Tissues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril is a prodrug that is rapidly converted in the body to its active metabolite, benazeprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Understanding the concentration of benazeprilat at its site of action within specific tissues is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing therapeutic strategies for conditions like hypertension and heart failure. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the interstitial fluid (ISF) of target tissues in living organisms. This provides a more accurate measure of the pharmacologically active drug concentration at the target site compared to whole-blood or plasma concentrations, which include protein-bound and therefore inactive drug.

These application notes provide a detailed overview and experimental protocols for the use of in vivo microdialysis to measure benazeprilat concentrations in key target tissues such as the kidney, heart, and skeletal muscle.

Principles of In Vivo Microdialysis

In vivo microdialysis is a minimally invasive sampling technique that utilizes a small, semi-permeable membrane (the microdialysis probe) implanted into the tissue of interest. The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate. Small molecules, such as unbound benazeprilat, in the interstitial fluid surrounding the probe diffuse across the membrane into the perfusate down their concentration gradient. The collected perfusate, now containing the analyte of interest (the dialysate), is then analyzed using sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocols

The following are detailed methodologies for conducting in vivo microdialysis experiments to measure benazeprilat in various target tissues. These protocols are synthesized from established in vivo microdialysis procedures for small molecules and specific studies on ACE inhibitors in tissue.

I. Animal Model and Preparation

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., isoflurane or a combination of ketamine/xylazine). Body temperature should be maintained at 37°C using a heating pad.

-

Catheterization: For systemic drug administration and blood sampling, catheters can be implanted in the femoral artery and vein.

II. Microdialysis Probe and System Setup

-

Probe Selection: Commercially available microdialysis probes with a molecular weight cutoff (MWCO) of 10-30 kDa are suitable for benazeprilat (molecular weight: 396.4 g/mol ). The probe length should be appropriate for the target tissue.

-

Perfusion Solution: The perfusate should be a sterile, isotonic solution that mimics the composition of the interstitial fluid. A common choice is Ringer's solution or artificial cerebrospinal fluid (aCSF).

-

System Assembly: The microdialysis probe is connected via tubing to a precision syringe pump that delivers the perfusate at a constant, low flow rate (typically 0.5-2.0 µL/min). The outlet tubing leads to a fraction collector for automated sample collection.

III. Surgical Implantation of Microdialysis Probes

A. Kidney

-

Make a flank incision to expose the kidney.

-

Carefully insert the microdialysis probe into the renal cortex.

-

Secure the probe in place with tissue adhesive and suture the incision.

B. Heart (Left Ventricle)

-

Perform a thoracotomy to expose the heart.

-

Gently insert the microdialysis probe into the myocardial tissue of the left ventricle.

-

Secure the probe with a purse-string suture and close the thoracic cavity.

C. Skeletal Muscle (e.g., Gastrocnemius)

-

Make a small incision in the skin overlying the gastrocnemius muscle.

-

Carefully insert the microdialysis probe into the muscle tissue.

-

Secure the probe with sutures to the surrounding fascia.

IV. Benazepril Administration and Sample Collection

-

Drug Administration: Benazepril hydrochloride can be administered orally (e.g., by gavage) or intravenously. The dose will depend on the specific experimental design.

-

Equilibration: Following probe implantation, allow for a 60-90 minute equilibration period before drug administration to allow the tissue to recover from the insertion trauma.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into vials containing a small volume of an appropriate solution to prevent degradation or adsorption. Samples should be immediately frozen and stored at -80°C until analysis.

V. Analytical Methodology: LC-MS/MS for Benazeprilat Quantification

-

Sample Preparation: Thaw dialysate samples and, if necessary, perform a simple protein precipitation or solid-phase extraction to remove any potential interferences.

-

Chromatographic Separation: Use a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid is typically effective.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for the specific parent-to-daughter ion transitions for benazeprilat and an appropriate internal standard.

Data Presentation

The following tables provide examples of how quantitative data from in vivo microdialysis studies can be presented.

-

Representative data for a similar ACE inhibitor, enalaprilat, measured in the kidney interstitial fluid of rats via microdialysis. This provides a realistic example of the type of data that can be obtained.

-

Estimated tissue concentrations of benazeprilat. These values are estimations based on pharmacokinetic studies measuring total drug concentration in tissue homogenates and are provided for illustrative purposes. The actual unbound concentrations in the interstitial fluid as measured by microdialysis may differ.

Table 1: Representative In Vivo Microdialysis Data for Enalaprilat in Rat Kidney Interstitial Fluid [1][2]

| Time Post-Dose (min) | Unbound Enalaprilat Concentration in Kidney ISF (ng/mL) |

| 30 | 15.2 ± 2.8 |

| 60 | 45.7 ± 5.1 |

| 90 | 78.3 ± 9.2 |

| 120 | 95.1 ± 11.5 |

| 180 | 62.4 ± 7.9 |

| 240 | 35.8 ± 4.6 |

Data are presented as mean ± SEM and are adapted from studies on enalaprilat to illustrate typical results from a kidney microdialysis experiment.

Table 2: Estimated Benazeprilat Concentrations in Target Tissues of Rats Following Oral Administration of Benazepril

| Target Tissue | Estimated Peak Concentration (Cmax) in Tissue (ng/g) | Time to Peak Concentration (Tmax) (hours) |

| Kidney | 800 - 1200 | 1 - 2 |

| Heart | 150 - 250 | 1 - 2 |

| Skeletal Muscle | 50 - 100 | 1 - 2 |

These are estimated concentrations based on total tissue homogenate data and do not represent unbound interstitial fluid concentrations. Actual microdialysis results may vary.

Visualizations

Signaling Pathway

Caption: Renin-Angiotensin-Aldosterone System and the site of action for Benazeprilat.

Experimental Workflow

Caption: Workflow for in vivo microdialysis measurement of benazeprilat.

References

Application Notes and Protocols: Use of Benazepril Hydrochloride in Feline Chronic Renal Failure Studies

For Researchers, Scientists, and Drug Development Professionals